苯基硒烯醇

描述

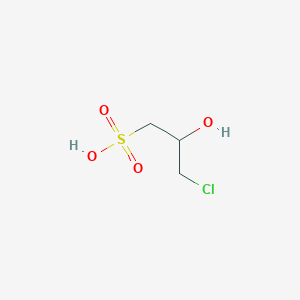

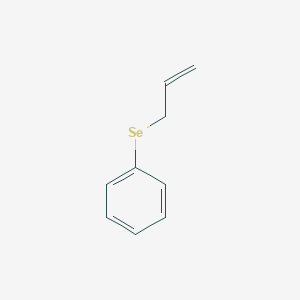

Allyl phenyl selenide is an organoselenium compound . Organoselenium compounds are chemical compounds containing carbon-to-selenium chemical bonds . Selenium belongs with oxygen and sulfur to the group 16 elements or chalcogens, and similarities in chemistry are to be expected . Organoselenium compounds are found at trace levels in ambient waters, soils, and sediments .

Synthesis Analysis

A series of bifunctional phosphine compounds promising as γ-functionalized phosphine ligand precursors are conveniently synthesized by the radical addition of diphenylphosphine oxide (Ph2P(O)H) to allylic compounds under photoirradiation . Allyl phenyl selenide was obtained from allyl (2-(2-hydroxyethoxy)phenyl) selenide through a series of oxidation and [2, 3]-sigmatropic rearrangement steps .

Molecular Structure Analysis

Selenium can exist with oxidation state −2, +2, +4, +6. Se (II) is the dominant form in organoselenium chemistry . Down the group 16 column, the bond strength becomes increasingly weaker (234 kJ/mol for the C−Se bond and 272 kJ/mol for the C−S bond) and the bond lengths longer (C−Se 198 pm, C−S 181 pm, and C−O 141 pm) .

Physical And Chemical Properties Analysis

Organoselenium compounds are more nucleophilic than the corresponding sulfur compounds and also more acidic . The pKa values of XH2 are 16 for oxygen, 7 for sulfur, and 3.8 for selenium .

科学研究应用

质谱分析: 一项关于包括苯基硒烯醇在内的烯丙基芳基硒化物的质谱研究揭示了含有硒的丰富分子离子及碎片离子。 M - SeH、M - CH(3) 和 M - C(2)H(4) 离子是苯基硒烯醇的电子轰击质谱特有的,这归因于质谱仪源中的克莱森重排 (Prabhakar 等人,1999).

烯丙基和均烯丙基胺的制备: 苯基硒烯醇用于有机硒化学中,通过氨基甲基化制备烯丙基和均烯丙基胺。这一过程涉及金属化和三正丁基锡化,然后与各种鎓亲电试剂反应 (Reich 等人,1984).

对钯 (0) 的氧化加成: 苯基硒烯醇在对钯 (0) 的氧化加成背景下进行了研究,形成双核络合物。这项研究提供了有机硒化合物与过渡金属相互作用的见解 (Yamamoto 等人,1983).

RNA 中的链间交联形成: 一项研究证明了在 RNA 寡核苷酸中使用 5-甲基尿苷的苯基硒化物衍生物。苯基硒化物转化为亲电的烯丙基苯基硒酸盐,这在合成寡核苷酸偶联物和在双链 RNA 中形成链间交联方面很有用 (Sloane 和 Greenberg,2014).

吡咯烷的合成: 制备了 N-烯丙基-β-氨基烷基苯基硒化物,用于研究自由基环化中的非对映选择性,从而合成吡咯烷。使用不同的 N-保护基团来控制环化过程的选择性 (Besev 和 Engman,2000).

铱催化的烯丙基烷基化: 苯基硒烯醇用于铱催化的烯丙基取代反应中,生成直链烯丙基苯基硒化物。这项研究为有机金属化学和催化领域做出了贡献 (Cui 等人,2012).

作用机制

Reactive oxygen species (ROS)-responsive prodrugs have received significant attention due to their capacity to target tumors to relieve the side effects caused by chemotherapy . A series of novel H2O2-activated theranostic prodrugs (CPTSe1-CPTSe7) were developed containing allyl phenyl selenide moieties as H2O2 acceptors .

未来方向

属性

IUPAC Name |

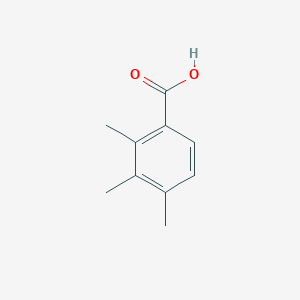

prop-2-enylselanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVAUOKQFBXKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

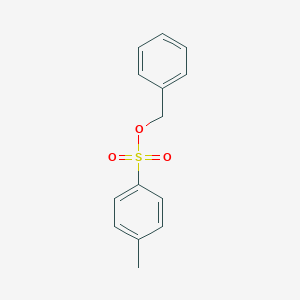

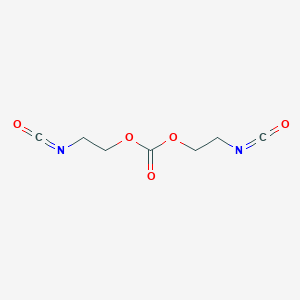

C=CC[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。